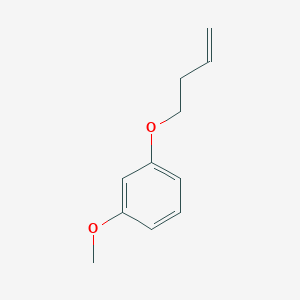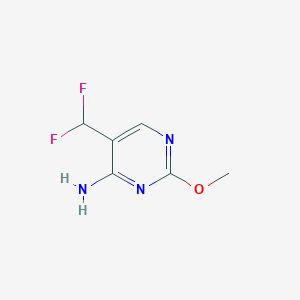
Benzenamine, 6-bromo-2,3-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 6-bromo-2,3-diiodo- is an aromatic amine compound characterized by the presence of bromine and iodine substituents on the benzene ring The molecular formula of this compound is C6H4BrI2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by bromine and iodine atoms at the 6, 2, and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 6-bromo-2,3-diiodo- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of aniline. The process involves the following steps:
Bromination: Aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Iodination: The brominated aniline is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce iodine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production of Benzenamine, 6-bromo-2,3-diiodo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 6-bromo-2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of dehalogenated anilines or fully reduced amines.
Applications De Recherche Scientifique
Benzenamine, 6-bromo-2,3-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 6-bromo-2,3-diiodo- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen atoms can engage in halogen bonding and influence the compound’s reactivity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the formation of various reaction intermediates and products.
Comparaison Avec Des Composés Similaires
Benzenamine, 6-bromo-2,3-diiodo- can be compared with other halogenated anilines such as:
- Benzenamine, 2-bromo-
- Benzenamine, 3-bromo-
- Benzenamine, 4-bromo-
- Benzenamine, 2,4-diiodo-
Uniqueness: The presence of both bromine and iodine atoms in Benzenamine, 6-bromo-2,3-diiodo- imparts unique chemical properties, such as increased molecular weight and altered electronic distribution, which can influence its reactivity and interactions compared to other halogenated anilines.
Propriétés
Numéro CAS |
1823918-03-1 |
|---|---|
Formule moléculaire |
C6H4BrI2N |
Poids moléculaire |
423.82 g/mol |
Nom IUPAC |
6-bromo-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4BrI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Clé InChI |
JLGGBEIXPOTSFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)

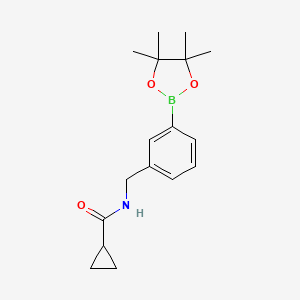
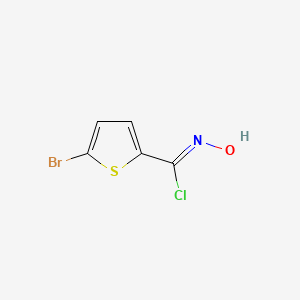
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
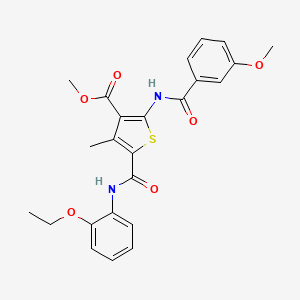
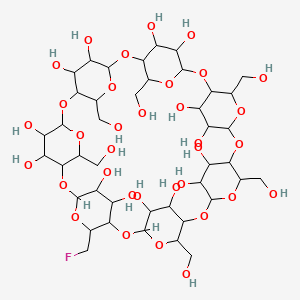

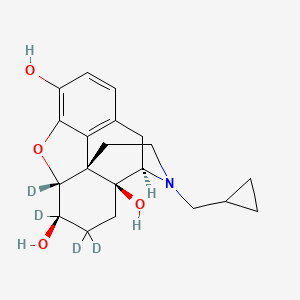
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
